Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.: 2034579-02-5
VCID: VC6415476
InChI: InChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-5-3-9(4-6-10)14(19)21-2/h3-8H,1-2H3,(H,17,18)
SMILES: COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Molecular Formula: C14H13N3O4
Molecular Weight: 287.275

Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate

CAS No.: 2034579-02-5

Cat. No.: VC6415476

Molecular Formula: C14H13N3O4

Molecular Weight: 287.275

* For research use only. Not for human or veterinary use.

Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate - 2034579-02-5

Specification

CAS No. 2034579-02-5
Molecular Formula C14H13N3O4
Molecular Weight 287.275
IUPAC Name methyl 4-[(6-methoxypyrimidine-4-carbonyl)amino]benzoate
Standard InChI InChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-5-3-9(4-6-10)14(19)21-2/h3-8H,1-2H3,(H,17,18)
Standard InChI Key WYXGYBMYURBGID-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name, methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate, reflects its bifunctional structure:

  • A methyl benzoate moiety (C₆H₄(COOCH₃)) at the 4-position.

  • A 6-methoxypyrimidine-4-carboxamide group (C₅H₄N₂O₂) linked via an amide bond.

The molecular formula is deduced as C₁₄H₁₃N₃O₅, with a calculated molecular weight of 303.28 g/mol . This aligns with structurally related compounds, such as methyl 4-[methoxy(methyl)carbamoyl]benzoate (C₁₁H₁₃NO₄, 223.22 g/mol) and methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate (C₁₆H₁₅NO₄, 285.29 g/mol), which share the benzoate ester scaffold but differ in their amide substituents .

Stereoelectronic Properties

The pyrimidine ring introduces two nitrogen atoms at the 1- and 3-positions, creating an electron-deficient aromatic system. The 6-methoxy group (-OCH₃) acts as an electron-donating substituent, modulating the ring's electronic density and influencing intermolecular interactions such as hydrogen bonding and π-π stacking . The amide linkage between the benzoate and pyrimidine moieties adopts a planar conformation, facilitating resonance stabilization and potential hydrogen-bonding interactions with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • Methyl 4-aminobenzoate: A commercially available building block.

  • 6-Methoxypyrimidine-4-carbonyl chloride: Synthesized via chlorination of the corresponding carboxylic acid.

Coupling these fragments via an amide bond formation reaction represents the most straightforward synthetic route.

Preparation of 6-Methoxypyrimidine-4-Carbonyl Chloride

  • Synthesis of 6-methoxypyrimidine-4-carboxylic acid:

    • Methoxylation of 4-chloropyrimidine-6-carboxylic acid using sodium methoxide in methanol.

    • Acidic workup yields the carboxylic acid derivative .

  • Chlorination with Thionyl Chloride:

    • Reaction of the carboxylic acid with excess SOCl₂ at reflux generates the acyl chloride .

Amide Coupling

  • Activation of the Carbonyl Chloride:

    • The acyl chloride is reacted with methyl 4-aminobenzoate in anhydrous dichloromethane (DCM).

    • A base such as triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired product.

Reaction Scheme:

6-MeO-Pyrimidine-4-COCl+Methyl 4-aminobenzoateEt3N, DCMMethyl 4-(6-MeO-Pyrimidine-4-Carboxamido)Benzoate+HCl\text{6-MeO-Pyrimidine-4-COCl} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Methyl 4-(6-MeO-Pyrimidine-4-Carboxamido)Benzoate} + \text{HCl}

Alternative Routes

  • Suzuki-Miyaura Coupling: If halogenated pyrimidine intermediates are available, cross-coupling with boronic acid-functionalized benzoates could provide access to variants of the target compound .

  • Solid-Phase Synthesis: Immobilization of the benzoate scaffold on resin followed by sequential functionalization may enhance yield in combinatorial libraries .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm⁻¹), ester C=O (≈1720 cm⁻¹), amide C=O (≈1680 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹) .

  • ¹H NMR (CDCl₃):

    • δ 8.6–8.8 ppm (pyrimidine H-2 and H-5, doublets).

    • δ 6.9–7.2 ppm (benzoate aromatic protons, multiplet).

    • δ 3.9–4.1 ppm (methoxy groups, singlets) .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water due to the hydrophobic aromatic and methoxy groups .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

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